molecular formula C19H14Cl2N2O4S B2865956 2-(2,4-dichlorophenoxy)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide CAS No. 888410-84-2

2-(2,4-dichlorophenoxy)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2865956
CAS No.: 888410-84-2
M. Wt: 437.29
InChI Key: KBPSOKLYGQCUHL-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide is a synthetic specialty chemical offered for research and development purposes. This compound features a molecular architecture that integrates a 2,4-dichlorophenoxy moiety, a group known for its herbicidal activity in related molecules like 2,4-D (2,4-dichlorophenoxyacetic acid) , with a 1,3-thiazol-2-yl acetamide group. N-substituted 2-arylacetamides containing the thiazole ring are of significant research interest due to their structural similarity to the lateral chain of natural benzylpenicillin, making them valuable scaffolds in medicinal chemistry investigations . Researchers are exploring this and related compounds for potential applications in various fields, including as inhibitors of specific enzymatic targets . Its mechanism of action is anticipated to be derived from its unique structure, which may allow it to mimic natural auxins or interfere with specific biological pathways. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the identity, purity, and suitability of this compound for their specific applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O4S/c20-12-2-4-15(13(21)8-12)27-9-18(24)23-19-22-14(10-28-19)11-1-3-16-17(7-11)26-6-5-25-16/h1-4,7-8,10H,5-6,9H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPSOKLYGQCUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide is a synthetic derivative that combines elements known for their biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a dichlorophenoxy moiety linked to a thiazole and a benzodioxane structure. The molecular formula can be represented as C15H14Cl2N2O3SC_{15}H_{14}Cl_2N_2O_3S, with a molecular weight of approximately 367.25 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the thiazole and benzodioxane moieties have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

  • Case Study : A synthesized derivative demonstrated cytotoxicity against MKN74 gastric cancer cells, with IC50 values indicating effective cell growth inhibition through apoptosis .

2. Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory potential against critical enzymes such as acetylcholinesterase (AChE) and alpha-glucosidase.

  • Research Findings : In vitro studies revealed substantial inhibition of alpha-glucosidase, which is relevant for managing Type 2 diabetes mellitus (T2DM). The molecular docking studies supported these findings by demonstrating favorable binding interactions with the enzyme active sites .

3. Antimicrobial Activity

Compounds with similar structural features have exhibited antimicrobial properties against various pathogens.

  • Data Table: Antimicrobial Activity of Related Compounds
Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AE. coli50 µg/mL
Compound BS. aureus25 µg/mL
Compound CC. albicans100 µg/mL

These findings suggest that the compound may also possess antimicrobial activity, warranting further investigation into its potential as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to the formation of DNA adducts that can trigger cellular stress responses and apoptosis .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects by disrupting cellular redox balance .

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects:

  • Hepatotoxicity Studies : Research indicates that compounds related to 2,4-Dichlorophenoxyacetic acid can induce hepatotoxic effects under certain conditions. Investigations into liver function tests revealed alterations in enzyme levels associated with liver damage upon exposure to related compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / Structure Key Features Biological Activity References
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin-linked acetic acid derivative Anti-inflammatory (comparable to Ibuprofen in carrageenan-induced edema assay)
2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl-thiazole acetamide; dihedral angle of 61.8° between aromatic rings Structural studies highlight hydrogen-bonded dimers (R22(8) motif); potential ligand for coordination
2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) Benzodioxin-sulfonamide hybrid with substituted acetamide Strong antimicrobial/antifungal activity; low hemolytic activity (enhanced therapeutic window)
N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine Dichlorophenyl-thiazol-2-amine; synthesized via carbodiimide-mediated coupling Structural analog with potential penicillin-like activity (unconfirmed)

Key Findings:

Anti-Inflammatory Potential: The benzodioxin subunit in the target compound mirrors the structure of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which exhibited anti-inflammatory efficacy comparable to Ibuprofen . This suggests that the benzodioxin moiety may enhance anti-inflammatory activity in the target molecule.

Structural and Crystallographic Insights :

  • Analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide demonstrate conformational flexibility, with a dihedral angle of 61.8° between the dichlorophenyl and thiazol rings. This geometry may influence binding to biological targets or crystallization behavior .

Antimicrobial Activity: Sulfonamide-benzodioxin hybrids (e.g., compound 7l) show potent antimicrobial activity with low hemolytic effects, indicating that substituents on the acetamide nitrogen can modulate selectivity . The target compound’s dichlorophenoxy group may similarly enhance membrane penetration or target affinity.

Synthetic Methodologies :

  • The synthesis of N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine via carbodiimide-mediated coupling (similar to methods in ) suggests that the target compound could be synthesized using analogous peptide-coupling reagents, though yields and purity may vary with steric hindrance from the benzodioxin group .

Contrasts with Sulfonamide Derivatives :

  • Unlike sulfonamide-containing analogs (e.g., 7l ), the target compound lacks a sulfonyl group, which may reduce off-target interactions or toxicity but could limit water solubility .

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